![molecular formula C16H17ClN4O2 B2356401 2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide CAS No. 1436116-11-8](/img/structure/B2356401.png)

2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

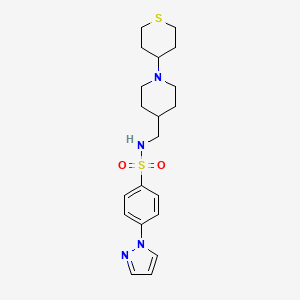

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

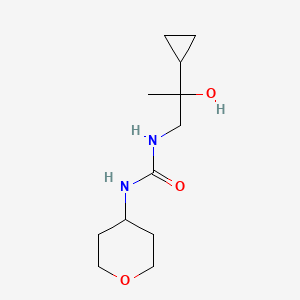

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and theoretical calculations. For example, Fourier transform infrared, Fourier transform Raman and UV–visible spectra can be recorded to determine the structural, energetic and vibrational properties of a compound .Chemical Reactions Analysis

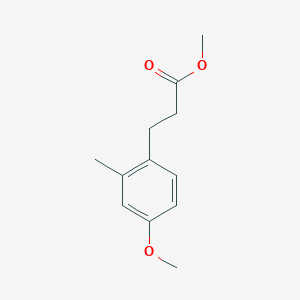

The chemical reactions of a compound depend on its functional groups. For example, in a nucleophilic aromatic substitution reaction, one of the substituents in an aromatic ring is replaced by a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through experimental measurements and theoretical calculations. These properties include melting point, boiling point, solubility, molar mass, and chemical reactivity .Applications De Recherche Scientifique

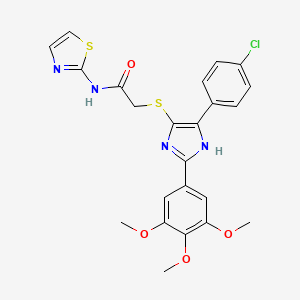

Synthesis and Chemical Properties

- Research demonstrates the potential of related pyrazolo[3,4-b]pyridines and pyrimidines in organic synthesis and the development of new chemical entities. These compounds, including derivatives similar to 2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide, have been explored for their unique chemical properties and reactivity patterns. Studies have focused on their preparation methods, structural characterization, and applications in synthesizing novel heterocyclic compounds (Quiroga et al., 1999; Pan Qing-cai, 2011).

Material Science and Polymer Chemistry

- In material science, research on aromatic polyamides and polyimides based on related pyridine derivatives has shown promising results. These materials exhibit high thermal stability and solubility in polar solvents, making them suitable for high-performance applications. Studies have investigated the synthesis and properties of these polymers, focusing on their potential use in advanced materials (Chin-Ping Yang & Jiun-Hung Lin, 1995; Faghihi & Mozaffari, 2008).

Pharmaceutical and Biological Applications

- In the pharmaceutical sector, derivatives of pyridine and pyrimidine have been explored for their potential as antidepressant, antimicrobial, and anticancer agents. The synthesis and biological evaluation of these compounds involve assessing their activity against various bacterial, fungal, and cancer cell lines, demonstrating their significance in developing new therapeutic agents (Asha B. Thomas et al., 2016; Rahmouni et al., 2016).

Antimicrobial and Antitubercular Activities

- The exploration of new pyrimidine-azetidinone analogs for their antimicrobial and antitubercular activities highlights the potential of pyridine and pyrimidine derivatives in addressing resistant microbial strains. These studies emphasize the role of structural modifications in enhancing biological activities and open new avenues for the development of effective antimicrobial and antitubercular agents (M. Chandrashekaraiah et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2/c1-21(2)16(23)20-13-5-3-4-11(8-13)10-19-15(22)12-6-7-18-14(17)9-12/h3-9H,10H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZDRECCECEXOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC(=C1)CNC(=O)C2=CC(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2356323.png)

![N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356326.png)

![Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2356333.png)

![Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2356334.png)

![2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356335.png)

![2,2-dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine](/img/structure/B2356336.png)

![N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2356338.png)